molecular formula C20H15NO4S B14937914 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Katalognummer: B14937914
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: VGKYEJDRHQTVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various catalysts such as FeCl3, TTIP (titanium tetraisopropoxide), or MTAMO (mesoporous titania–alumina mixed oxide). The reaction is usually carried out in solvents like toluene or ethanol at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives often involves large-scale batch or continuous flow processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts can enhance the efficiency and selectivity of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and benzenesulfonate groups contribute to its enhanced stability and reactivity compared to other benzoxazole derivatives .

Eigenschaften

Molekularformel

C20H15NO4S

Molekulargewicht

365.4 g/mol

IUPAC-Name

(3-benzyl-1,2-benzoxazol-6-yl) benzenesulfonate

InChI

InChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2

InChI-Schlüssel

VGKYEJDRHQTVFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.